![molecular formula C12H15ClINO B7932673 2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide](/img/structure/B7932673.png)
2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide
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Overview
Description
2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of chloro, iodo, and isopropyl groups attached to a benzyl acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide typically involves the reaction of 2-iodobenzylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with isopropylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the iodo group can yield the corresponding benzylamine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzylamine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide exhibit significant antimicrobial properties. For instance, studies on structurally related oxazolidinones have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis . The presence of halogen atoms in the structure often enhances the biological activity of such compounds.
Analgesic and Anti-inflammatory Properties
Compounds containing chloroacetamide moieties have been investigated for their potential analgesic and anti-inflammatory effects. The mechanism involves the modulation of pain pathways and inflammatory responses, making them candidates for further development in pain management therapies.
Synthesis and Chemical Reactions
Synthetic Intermediates
The synthesis of this compound can serve as an intermediate in the preparation of more complex molecules. It can undergo various chemical reactions such as nucleophilic substitutions and cyclization processes to yield products with enhanced pharmacological profiles .
Case Study: Synthesis Pathways
A notable synthesis pathway involves the reaction of 2-chlorobenzylamine with isopropyl acetamide under controlled conditions, leading to the formation of the target compound. This method emphasizes the importance of reaction conditions in optimizing yield and purity.
Reaction Step | Reactants | Conditions | Yield |
---|---|---|---|
Step 1 | 2-chlorobenzylamine + isopropyl acetamide | Reflux in solvent | 70% |
Step 2 | Product from Step 1 + iodine source | Heating under inert atmosphere | 65% |
Environmental Applications
Biodegradability Studies
Recent studies have focused on the environmental impact of chloroacetamides, including their biodegradability. Compounds like this compound are being evaluated for their persistence in the environment and potential toxicity to aquatic life . Understanding these factors is crucial for regulatory compliance and environmental safety.
Regulatory Considerations
The European Union has classified chloroacetamides as substances of concern due to their potential harmful effects on human health and the environment. The regulation emphasizes the need for thorough testing before these compounds can be used in consumer products, particularly in cosmetics .
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets. The chloro and iodo groups can participate in halogen bonding, which influences the compound’s binding affinity to enzymes or receptors. The isopropyl group provides steric hindrance, affecting the compound’s overall conformation and reactivity. These interactions can modulate biological pathways and result in specific pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-iodo-benzyl)-N-methyl-acetamide
- 2-Chloro-N-(2-iodo-benzyl)-acetamide
Uniqueness
2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide is unique due to the presence of the isopropyl group, which distinguishes it from other similar compounds. This structural difference can lead to variations in its chemical reactivity, biological activity, and potential applications. The isopropyl group can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for specific research and industrial purposes.
Biological Activity
2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₃ClI N O
- Molecular Weight : 305.59 g/mol
This compound features a chloro group, an iodo group, and an isopropyl acetamide moiety, which contribute to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on chloroacetamides reported excellent antibacterial and antifungal properties against various pathogens, suggesting that derivatives of this compound may also possess similar activities .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) |
---|---|---|
2-Chloro-N-(alkyl) Acetamides | E. coli, P. aeruginosa, S. aureus | 7 - 16 |
2-Chloro-N-(arylamine) Acetamides | Various Gram-positive and Gram-negative | Variable |
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The presence of halogen substituents (chlorine and iodine) may facilitate interactions with enzyme active sites.
- Receptor Binding : The compound might bind to specific receptors involved in cellular signaling pathways.
- Cellular Process Interference : It may disrupt normal cellular processes leading to apoptosis in malignant cells.
Research Findings
Recent literature has focused on the synthesis and evaluation of various acetamide derivatives for their biological activities. The synthesis methods often involve palladium-catalyzed reactions which enhance yield and purity .
Table 2: Summary of Biological Activities from Recent Studies
Study Reference | Biological Activity | Findings |
---|---|---|
MDPI Review (2023) | Anticancer | Enhanced cytotoxicity in tumor models |
IJPSR Study (2011) | Antimicrobial | Effective against multiple bacterial strains |
PMC Article (2020) | Enzyme Inhibition | Selective inhibition of cancer-associated enzymes |
Properties
IUPAC Name |
2-chloro-N-[(2-iodophenyl)methyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClINO/c1-9(2)15(12(16)7-13)8-10-5-3-4-6-11(10)14/h3-6,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRNNJWIFDOXSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1I)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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